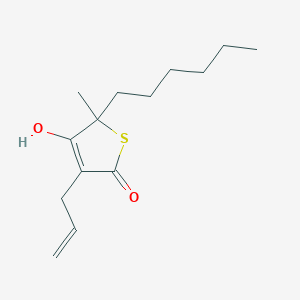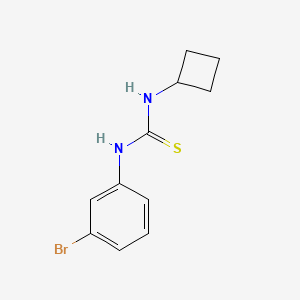![molecular formula C13H19NO2 B12611789 [(2S,4S,5R)-2-Methyl-5-phenylpyrrolidine-2,4-diyl]dimethanol CAS No. 648419-86-7](/img/structure/B12611789.png)
[(2S,4S,5R)-2-Methyl-5-phenylpyrrolidine-2,4-diyl]dimethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(2S,4S,5R)-2-Methyl-5-phenylpyrrolidine-2,4-diyl]dimethanol is a chiral compound with significant applications in various fields of chemistry and biology. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and interactions with other molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(2S,4S,5R)-2-Methyl-5-phenylpyrrolidine-2,4-diyl]dimethanol typically involves the use of chiral starting materials and catalysts to ensure the correct stereochemistry. One common method involves the reaction of a chiral amine with a suitable aldehyde or ketone, followed by reduction to form the desired pyrrolidine derivative . The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like copper (II) salts .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of biocatalysts. These methods aim to reduce the cost and environmental impact of the synthesis while maintaining high yields and enantiomeric purity.
Análisis De Reacciones Químicas
Types of Reactions
[(2S,4S,5R)-2-Methyl-5-phenylpyrrolidine-2,4-diyl]dimethanol undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl groups, often using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
The reactions typically require specific conditions to proceed efficiently. For example, oxidation reactions may need acidic or basic conditions, while reduction reactions often require anhydrous solvents and low temperatures .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation of the hydroxyl groups can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or amines .
Aplicaciones Científicas De Investigación
[(2S,4S,5R)-2-Methyl-5-phenylpyrrolidine-2,4-diyl]dimethanol has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which [(2S,4S,5R)-2-Methyl-5-phenylpyrrolidine-2,4-diyl]dimethanol exerts its effects involves its interaction with specific molecular targets. These interactions often depend on the compound’s stereochemistry, which allows it to bind selectively to enzymes or receptors. The pathways involved can include inhibition or activation of enzymatic activity, modulation of receptor function, and alteration of cellular signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
- [(2S,5R)-2-Methylaminomethyl-1-methyl-5-phenylpyrrolidine]
- [(2S,4S,5R)-2-Isobutyl-5-(2-thienyl)-1-[4-(trifluoromethyl)benzoyl]pyrrolidine-2,4-dicarboxylic acid]
Uniqueness
[(2S,4S,5R)-2-Methyl-5-phenylpyrrolidine-2,4-diyl]dimethanol is unique due to its specific stereochemistry, which imparts distinct reactivity and selectivity in chemical reactions. This makes it particularly valuable in asymmetric synthesis and as a chiral building block in the development of pharmaceuticals and other fine chemicals .
Propiedades
Número CAS |
648419-86-7 |
|---|---|
Fórmula molecular |
C13H19NO2 |
Peso molecular |
221.29 g/mol |
Nombre IUPAC |
[(2R,3S,5S)-5-(hydroxymethyl)-5-methyl-2-phenylpyrrolidin-3-yl]methanol |
InChI |
InChI=1S/C13H19NO2/c1-13(9-16)7-11(8-15)12(14-13)10-5-3-2-4-6-10/h2-6,11-12,14-16H,7-9H2,1H3/t11-,12+,13+/m1/s1 |
Clave InChI |
PMQNUBUKVXLMBS-AGIUHOORSA-N |
SMILES isomérico |
C[C@]1(C[C@@H]([C@@H](N1)C2=CC=CC=C2)CO)CO |
SMILES canónico |
CC1(CC(C(N1)C2=CC=CC=C2)CO)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Iodo-1-[2-(iodoethynyl)cyclohexyl]-1H-tetrazole](/img/structure/B12611711.png)


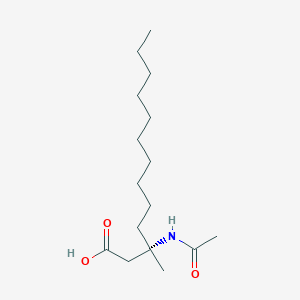
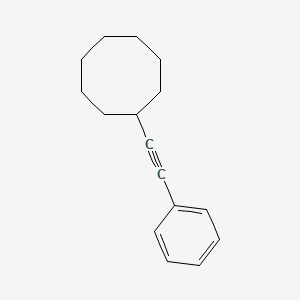
![4-Piperidinone, 1-[5-(4-fluorobenzoyl)-3-(4-pyridinyl)-2-thienyl]-](/img/structure/B12611750.png)
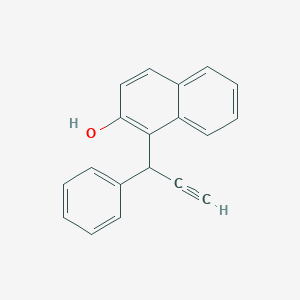
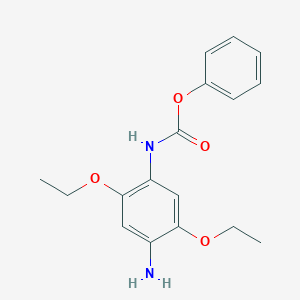
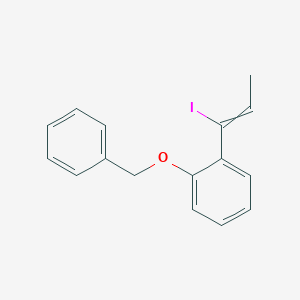


![Acetic acid, [[1-(phenylethynyl)pentyl]oxy]-, methyl ester](/img/structure/B12611785.png)
